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Introduction

Lomofungin, a phenazine antibiotic, is a potent inhibitor of nucleic acid synthesis in the

budding yeast, Saccharomyces cerevisiae. Its primary mode of action is the rapid and severe

inhibition of RNA synthesis, making it a valuable tool for studying transcription, RNA

processing, and the cellular consequences of transcriptional arrest.[1][2][3][4] This document

provides detailed application notes and experimental protocols for utilizing Lomofungin to

investigate RNA synthesis in S. cerevisiae.

Mechanism of Action

Lomofungin's inhibitory effect on RNA synthesis stems from its ability to chelate divalent

cations, specifically Mn²⁺ and Mg²⁺.[5] These cations are essential cofactors for the catalytic

activity of DNA-dependent RNA polymerases. By sequestering these ions, Lomofungin
effectively inactivates the RNA polymerase holoenzyme, leading to a global shutdown of

transcription.[5][6] The antibiotic directly interacts with the polymerase, not the DNA template or

nucleotide substrates, and promptly halts chain elongation.[6] This mechanism results in a

more pronounced inhibition of high-molecular-weight RNAs, such as ribosomal precursor RNAs

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b608627?utm_src=pdf-interest
https://www.benchchem.com/product/b608627?utm_src=pdf-body
https://www.embopress.org/doi/10.1038/emboj.2009.179
https://www.pnas.org/doi/10.1073/pnas.1615093114
https://www.embopress.org/doi/abs/10.1002/j.1460-2075.1994.tb06758.x?utm_sq=grigfso23l
https://pmc.ncbi.nlm.nih.gov/articles/PMC10136303/
https://www.benchchem.com/product/b608627?utm_src=pdf-body
https://www.benchchem.com/product/b608627?utm_src=pdf-body
https://www.researchgate.net/figure/PKC-signalling-pathways-in-budding-yeast-The-diagram-summarizes-current-knowledge-of-the_fig5_13683245
https://www.benchchem.com/product/b608627?utm_src=pdf-body
https://www.researchgate.net/figure/PKC-signalling-pathways-in-budding-yeast-The-diagram-summarizes-current-knowledge-of-the_fig5_13683245
https://www.researchgate.net/publication/359078764_The_HOG_pathway_and_the_regulation_of_osmoadaptive_responses_in_yeast
https://www.researchgate.net/publication/359078764_The_HOG_pathway_and_the_regulation_of_osmoadaptive_responses_in_yeast
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(pre-rRNA) and messenger RNAs (mRNA), compared to the less affected synthesis of small-

molecular-weight RNAs like 4S and 5S RNA.[1][2][4]
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Mechanism of Lomofungin-mediated inhibition of RNA synthesis.

Data Presentation
The following tables summarize quantitative data on the effects of Lomofungin on S.

cerevisiae.

Table 1: Inhibition of RNA Synthesis by Lomofungin in S. cerevisiae Protoplasts
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Lomofungin
Concentration
(µg/mL)

Incubation Time
(minutes)

Effect on RNA
Synthesis

Reference

40 10
Almost complete halt

of synthesis.
[1]

20 Immediate
Almost immediate

inhibition.

40 5

Severe inhibition of

ribosomal precursor

and messenger

RNAs.

[1]

Table 2: Differential Effects of Lomofungin on Macromolecular Synthesis

Macromolecule
Effect of
Lomofungin (40
µg/mL)

Time Course Reference

RNA

Severe inhibition of

ribosomal precursor

and messenger

RNAs; slight effect on

4S and 5S RNA.

Inhibition is rapid,

observed within 5-10

minutes.

[1][2]

Protein

Protein synthesis

continues for at least

40 minutes after the

addition of the

inhibitor.

Delayed effect

compared to RNA

synthesis inhibition.

[1]

DNA

Potent inhibition;

under some

conditions, inhibition

of DNA synthesis

precedes RNA

synthesis inhibition.

Inhibition observed at

concentrations as low

as 4 µg/mL.

[4]
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Experimental Protocols
Protocol 1: Preparation of Saccharomyces cerevisiae Protoplasts

This protocol is a prerequisite for many studies involving Lomofungin, as it facilitates the

efficient uptake of the antibiotic.

Materials:

Mid-log phase S. cerevisiae culture (OD₆₀₀ ≈ 0.5-1.0)

Pre-warmed (30°C) buffer: 0.1 M Tris-HCl (pH 7.5), 10 mM EDTA

Wash buffer: 1.2 M Sorbitol

Spheroplasting buffer: 1.2 M Sorbitol, 10 mM Tris-HCl (pH 7.5)

Zymolyase or Lyticase

Sterile water

Centrifuge

Procedure:

Harvest mid-log phase yeast cells by centrifugation at 3,000 x g for 5 minutes.

Wash the cell pellet once with sterile water.

Resuspend the cells in the pre-warmed Tris-EDTA buffer and incubate for 10 minutes at

30°C. This step helps to permeabilize the cell wall.

Centrifuge the cells and wash the pellet with 1.2 M Sorbitol.

Resuspend the cells in spheroplasting buffer containing Zymolyase or Lyticase

(concentration to be optimized for the specific yeast strain and enzyme batch).

Incubate at 30°C with gentle shaking, monitoring for protoplast formation by observing the

lysis of a small aliquot in a hypotonic solution (e.g., water) under a microscope.
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Once a majority of the cells are converted to protoplasts (typically 30-60 minutes), gently

pellet the protoplasts by centrifugation at 500 x g for 5 minutes.

Wash the protoplasts twice with 1.2 M Sorbitol to remove the enzyme.

Resuspend the protoplasts in the appropriate medium for your experiment, osmotically

stabilized with 1.2 M Sorbitol.

Protocol 2: Measuring RNA Synthesis Inhibition using [³H]-Uracil Incorporation

This protocol allows for the quantification of global RNA synthesis rates.

Materials:

Prepared S. cerevisiae protoplasts

Growth medium (e.g., YPD) with 1.2 M Sorbitol

Lomofungin stock solution (dissolved in a suitable solvent like DMSO)

[³H]-Uracil

Ice-cold 10% Trichloroacetic acid (TCA)

95% Ethanol

Glass fiber filters

Scintillation vials and scintillation cocktail

Liquid scintillation counter

Procedure:

Equilibrate the protoplast suspension to the desired temperature (e.g., 30°C) in the

osmotically stabilized growth medium.

Add Lomofungin to the desired final concentration (e.g., 20 or 40 µg/mL). For control

samples, add an equivalent volume of the solvent.
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Incubate for the desired time (e.g., 5, 10, 20, 30 minutes).

Add [³H]-Uracil to a final concentration of 1-5 µCi/mL and incubate for a short period (e.g., 5-

10 minutes) to pulse-label newly synthesized RNA.

Stop the incorporation by adding an equal volume of ice-cold 10% TCA.

Incubate on ice for at least 30 minutes to precipitate macromolecules.

Collect the precipitate by vacuum filtration through glass fiber filters.

Wash the filters twice with ice-cold 10% TCA and once with 95% ethanol.

Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the

radioactivity using a liquid scintillation counter.

Calculate the percentage of inhibition by comparing the counts per minute (CPM) of the

Lomofungin-treated samples to the control samples.

Protocol 3: RNA Extraction and Analysis

This protocol describes the extraction of total RNA for downstream applications such as

Northern blotting or RT-qPCR.

Materials:

Yeast cells or protoplasts

Lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5% SDS)

Acid phenol:chloroform (pH 4.5-5.0)

Chloroform

3 M Sodium acetate (pH 5.2)

100% Ethanol (ice-cold)

70% Ethanol (ice-cold)
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RNase-free water

Procedure:

Treat yeast cells or protoplasts with Lomofungin as described in Protocol 2 (without the

radioactive label).

Harvest the cells/protoplasts by centrifugation and flash-freeze the pellet in liquid nitrogen.

Resuspend the frozen pellet in lysis buffer pre-heated to 65°C.

Add an equal volume of acid phenol:chloroform and vortex vigorously for 1 minute.

Incubate at 65°C for 10 minutes with occasional vortexing.

Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to separate the phases.

Transfer the upper aqueous phase to a new tube.

Perform a second extraction with acid phenol:chloroform, followed by a chloroform extraction

to remove residual phenol.

Precipitate the RNA by adding 0.1 volumes of 3 M sodium acetate and 2.5 volumes of ice-

cold 100% ethanol.

Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.

Pellet the RNA by centrifugation at maximum speed for 20 minutes at 4°C.

Wash the RNA pellet with 70% ethanol and air-dry briefly.

Resuspend the RNA in RNase-free water.

The extracted RNA can be used for downstream analysis to assess the levels of specific

transcripts.
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General experimental workflow for studying RNA synthesis with Lomofungin.
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Key signaling pathways responding to transcriptional stress in yeast.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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